molecular formula C15H16N2O B2814408 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile CAS No. 2361640-61-9

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile

Cat. No.: B2814408
CAS No.: 2361640-61-9
M. Wt: 240.306
InChI Key: MKGVXVBHCLAYMJ-UHFFFAOYSA-N
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Description

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile is an organic compound with a complex structure that includes a piperidine ring, a benzonitrile group, and a prop-2-enoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile typically involves the reaction of benzonitrile with a piperidine derivative under specific conditions. One common method involves the use of a base to facilitate the nucleophilic substitution reaction, where the piperidine ring is introduced to the benzonitrile core. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the development of probes or markers for imaging and analysis.

    Medicine: Research into the pharmacological properties of the compound may lead to the development of new therapeutic agents.

    Industry: The compound’s unique properties make it useful in the production of materials such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Pyridinyl)benzonitrile: This compound has a similar benzonitrile core but with a pyridine substituent instead of a piperidine ring.

    3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: This derivative includes additional functional groups that confer different chemical and biological properties.

Uniqueness

4-(1-Prop-2-enoylpiperidin-4-yl)benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-(1-prop-2-enoylpiperidin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-15(18)17-9-7-14(8-10-17)13-5-3-12(11-16)4-6-13/h2-6,14H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGVXVBHCLAYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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